molecular formula C6H11ClN4OS B14872294 4-(Piperazin-1-yl)-1,2,5-thiadiazol-3-ol hydrochloride

4-(Piperazin-1-yl)-1,2,5-thiadiazol-3-ol hydrochloride

Cat. No.: B14872294
M. Wt: 222.70 g/mol
InChI Key: ZCYZKDVWRZHMTH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-(Piperazin-1-yl)-1,2,5-thiadiazol-3-ol hydrochloride is a heterocyclic compound that contains a piperazine ring and a thiadiazole ring. This compound is of significant interest in medicinal chemistry due to its potential biological activities and applications in drug development.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(Piperazin-1-yl)-1,2,5-thiadiazol-3-ol hydrochloride typically involves the cyclization of appropriate precursors. One common method includes the reaction of piperazine with a thiadiazole derivative under controlled conditions. The reaction is often carried out in a solvent such as tert-butyl alcohol at elevated temperatures (e.g., 120°C) for an extended period (e.g., 15 hours) .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.

Chemical Reactions Analysis

Types of Reactions

4-(Piperazin-1-yl)-1,2,5-thiadiazol-3-ol hydrochloride can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups.

    Reduction: This reaction can remove oxygen-containing functional groups or introduce hydrogen.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The conditions for these reactions vary but often involve specific solvents and temperature control.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions may introduce different functional groups onto the piperazine or thiadiazole rings.

Scientific Research Applications

4-(Piperazin-1-yl)-1,2,5-thiadiazol-3-ol hydrochloride has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-(Piperazin-1-yl)-1,2,5-thiadiazol-3-ol hydrochloride involves its interaction with specific molecular targets. It may inhibit certain enzymes or receptors, leading to its biological effects. The exact pathways and targets can vary depending on the specific application and the biological system being studied .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-(Piperazin-1-yl)-1,2,5-thiadiazol-3-ol hydrochloride is unique due to its specific combination of piperazine and thiadiazole rings, which confer distinct chemical and biological properties

Properties

Molecular Formula

C6H11ClN4OS

Molecular Weight

222.70 g/mol

IUPAC Name

4-piperazin-1-yl-1,2,5-thiadiazol-3-one;hydrochloride

InChI

InChI=1S/C6H10N4OS.ClH/c11-6-5(8-12-9-6)10-3-1-7-2-4-10;/h7H,1-4H2,(H,9,11);1H

InChI Key

ZCYZKDVWRZHMTH-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCN1)C2=NSNC2=O.Cl

Origin of Product

United States

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